7-methoxy-1-methyl-1H-Indole-2,3-dione
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Overview
Description
7-methoxy-1-methyl-1H-Indole-2,3-dione is a chemical compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-1H-Indole-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-methyl-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinones, while reduction can produce different indoline derivatives.
Scientific Research Applications
7-methoxy-1-methyl-1H-Indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-1H-Indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxyindole
- 5-methoxy-1H-indole-2,3-dione hydrate
- 4,5-dichloro-1H-indole-2,3-dione
Uniqueness
7-methoxy-1-methyl-1H-Indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-methoxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-8-6(9(12)10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3 |
InChI Key |
VZQGDVPRRFXAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=O)C1=O |
Origin of Product |
United States |
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